5-Bromo-2-(cyclopropylmethyl)isoindoline
Description
5-Bromo-2-(cyclopropylmethyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a bromine atom at position 5 and a cyclopropylmethyl group at position 2. Its molecular formula is C₁₂H₁₅BrN (calculated based on structural analysis).
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H14BrN/c13-12-4-3-10-7-14(6-9-1-2-9)8-11(10)5-12/h3-5,9H,1-2,6-8H2 |
InChI Key |
VEMBKTRNGXUIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethyl)isoindoline typically involves the bromocyclization of key thioureas. One common method includes the use of bromine (1.1 equivalents) in a solvent mixture of anhydrous dichloromethane and methanol (9:1), with methanol acting as a nucleophilic reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromocyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)isoindoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and similarities between 5-Bromo-2-(cyclopropylmethyl)isoindoline and its analogs:
Key Observations:
- Cyclopropylmethyl vs. Cyclopropyl : The cyclopropylmethyl group in the target compound increases steric bulk and lipophilicity (higher logP) compared to the cyclopropyl substituent in 5-Bromo-2-cyclopropylisoindolin-1-one. This may enhance membrane permeability but reduce solubility .
- Ketone vs.
- Sulfonyl-Piperazine Modifications : The sulfonyl-piperazine derivatives (e.g., C₁₉H₂₀BrN₃O₂S) exhibit larger molecular weights and polar surface areas, favoring 5-HT6 receptor antagonism due to enhanced interactions with hydrophilic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
